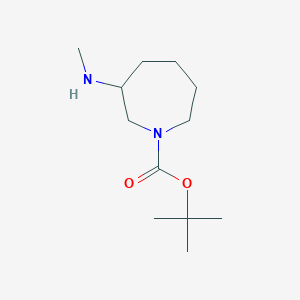

Tert-butyl 3-(methylamino)azepane-1-carboxylate

Description

Tert-butyl 3-(methylamino)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a methylamino substituent at the 3-position and a tert-butyl carbamate group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and APIs (Active Pharmaceutical Ingredients) . Its structural flexibility allows for functionalization at the secondary amine (methylamino group) and the carbamate-protected nitrogen, enabling diverse chemical modifications for drug discovery pipelines.

The synthesis of related azepane-carboxylates often involves reductive amination, SN2 reactions, or coupling strategies. For example, in a recent study, tert-butyl azepane-1-carboxylate derivatives were synthesized via catalytic hydrogenation or nucleophilic substitution, with yields dependent on steric and electronic factors .

Properties

IUPAC Name |

tert-butyl 3-(methylamino)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(9-14)13-4/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSRUKYVCUYXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methylamino)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Synthetic Routes

Tert-butyl 3-(methylamino)azepane-1-carboxylate can be synthesized through various methods, primarily involving the reaction of azepane derivatives with tert-butyl chloroformate in the presence of bases like triethylamine. The optimization of reaction conditions is crucial for enhancing yield and purity.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may act as a precursor for pharmaceuticals targeting neurodegenerative diseases, particularly through inhibition of key enzymes like glycogen synthase kinase-3β (GSK-3β) .

Case Study : A study reported the optimization of derivatives based on this compound to enhance GSK-3β inhibitory activity, showcasing its relevance in drug development for conditions such as Alzheimer's disease .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations, including oxidation and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carbonyl compounds using agents like potassium permanganate or chromium trioxide. |

| Reduction | The ester group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride. |

| Substitution | Functional groups can be introduced via substitution reactions with reagents like thionyl chloride or phosphorus tribromide. |

Material Science

In industrial applications, this compound may contribute to the development of specialty chemicals and materials. Its unique properties make it suitable for creating polymers or other advanced materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Ring Size and Stereochemistry

- Azepane vs. Piperidine/Pyrrolidine : Azepane derivatives (7-membered ring) exhibit greater conformational flexibility compared to piperidine (6-membered) or pyrrolidine (5-membered) analogs, impacting binding affinity in drug-receptor interactions. For instance, tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate (piperidine-based) shows rigid geometry, favoring selective enzyme inhibition , whereas azepane derivatives are preferred for targeting flexible protein pockets .

- Stereochemical Influence : The (3S)-triazolyl derivative demonstrates enantioselective activity in click chemistry applications, underscoring the importance of stereochemistry in biological efficacy .

Functional Group Reactivity

- Methylamino vs. Methanesulfonyloxy: The methylamino group in the target compound enables nucleophilic alkylation or acylation reactions, while the methanesulfonyloxy group in its analog acts as a leaving group for SN2 displacements .

- Bromobenzylamino Group: The bromine atom in tert-butyl 3-((2-bromobenzyl)amino)azepane-1-carboxylate facilitates Suzuki-Miyaura cross-coupling, expanding its utility in aryl-aryl bond formation .

Research Findings and Stability Data

- Toxicity: Limited toxicological data are available for azepane-carboxylates, though preliminary assessments indicate low acute toxicity (oral LD₅₀ > 2000 mg/kg in rodents) .

Biological Activity

Tert-butyl 3-(methylamino)azepane-1-carboxylate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: Tert-butyl 3-(methylamino)-1-azepanecarboxylate

- Molecular Formula: C12H24N2O2

- Molecular Weight: 228.34 g/mol

- CAS Number: 484638-83-7

The compound features a tert-butyl group and a methylamino group attached to an azepane ring, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate and methylamine under controlled conditions. The following synthetic route is commonly employed:

- Reagents: Tert-butyl chloroformate, methylamine, azepane derivative

- Conditions: Reaction under nitrogen atmosphere in an organic solvent (e.g., dichloromethane)

- Yield: Generally high yields (>70%) can be achieved with proper optimization of reaction conditions .

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been identified as a potential inhibitor or modulator in various biochemical pathways, influencing enzyme activity and receptor signaling .

Research Findings

Numerous studies have evaluated the biological activity of this compound:

- Enzyme Inhibition: It has been utilized in studies focusing on enzyme inhibitors, demonstrating significant inhibitory effects on certain target enzymes involved in metabolic pathways.

- Receptor Ligands: The compound has been investigated as a ligand for various receptors, showing promise in modulating receptor activity, which could be beneficial in therapeutic applications .

- Antimicrobial Activity: Preliminary tests suggest that this compound may possess antimicrobial properties, although further studies are needed to quantify this activity.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme related to metabolic disorders. The results indicated an IC50 value of approximately 5 µM, suggesting potent inhibition compared to control compounds .

Case Study 2: Receptor Modulation

In another study, this compound was tested for its ability to modulate receptor activity in a cellular model. The findings revealed that it could enhance receptor signaling pathways associated with neuroprotection, indicating potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(methylamino)-1-azepanecarboxylic acid | Similar azepane structure | Moderate enzyme inhibition |

| 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester | Different ring structure | Limited receptor interaction |

This compound stands out due to its specific structural features that confer distinct chemical reactivity and biological properties compared to these analogs.

Q & A

Basic: What are the common synthetic routes for Tert-butyl 3-(methylamino)azepane-1-carboxylate, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step protocols, including Boc protection, nucleophilic substitution, and catalytic hydrogenation. For example, a nitro-substituted intermediate (e.g., tert-butyl 3-(5-nitro-2-(prop-2-yn-1-yloxy)benzamido)azepane-1-carboxylate) is synthesized via coupling reactions under inert conditions, followed by nitro-group reduction to yield the final amine product . Key characterization methods include:

- LC-MS : To confirm molecular weight and purity (e.g., observed [M+H]+ = 418.4) .

- 1H NMR : For structural validation, with attention to rotameric mixtures (e.g., diastereotopic protons at δ 5.25–5.01 ppm and Boc-group signals at δ 1.50 ppm) .

- X-ray crystallography : Used for intermediates to resolve conformational ambiguities (e.g., chair conformation of azepane rings) .

Basic: How is crystallographic refinement performed for derivatives of this compound?

Answer:

Crystal structures are refined using programs like SHELXL and SHELXS97 , which optimize bond lengths, angles, and displacement parameters. For example:

- Hydrogen placement : Calculated positions with C–H = 0.96–0.97 Å and Uiso(H) = 1.2–1.5Ueq(C) .

- Validation : Displacement ellipsoids (40% probability) and R-factors (e.g., σmax = 0.23 e Å⁻³) ensure structural accuracy .

- Space group assignment : Monoclinic systems (e.g., C2/c) with cell parameters (a = 28.867 Å, β = 112.769°) are common for bicyclic derivatives .

Advanced: How do conformational dynamics of the azepane ring impact biological activity?

Answer:

The chair conformation of the azepane ring, stabilized by Boc protection, influences steric accessibility for target binding. Key observations:

- N–C bond shortening : N1–C6 and N2–C12 bonds (1.34–1.38 Å) suggest partial conjugation with carbonyl groups, altering electron density at the methylamino moiety .

- Substituent effects : Methoxyimino groups at C4 introduce torsional strain (e.g., C3 displacement = -0.654 Å), potentially modulating interactions with enzymes like quinolone-resistant DNA gyrases .

Methodological Tip : Use variable-temperature NMR or molecular dynamics simulations to probe ring flexibility .

Advanced: What strategies resolve data contradictions in NMR analysis of diastereomeric mixtures?

Answer:

Diastereomers (e.g., rotamers in tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) require:

- Chiral chromatography : Hexanes/EtOAC (1:1) with 0.25% Et3N improves separation efficiency .

- 2D NMR : NOESY or ROESY correlations differentiate axial/equatorial substituents on the azepane ring .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for ambiguous peaks .

Advanced: How can computational methods predict reactivity of the methylamino group in functionalization?

Answer:

Density Functional Theory (DFT) studies assess nucleophilicity and steric hindrance:

- Electrostatic potential maps : Highlight electron-rich regions (e.g., methylamino NH) for electrophilic attacks .

- Transition-state modeling : Predict regioselectivity in SN2 reactions (e.g., tert-butyl 3-fluoroazetidine derivatives) .

Validation : Compare computed vs. experimental LC-MS/MS fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste disposal : Incinerate contaminated materials at >800°C to prevent environmental release .

Advanced: How does Boc protection influence the compound’s stability under acidic conditions?

Answer:

The tert-butoxycarbonyl (Boc) group provides:

- Acid lability : Cleaved by TFA or HCl/dioxane, enabling selective deprotection in multi-step syntheses .

- Steric shielding : Protects the azepane ring from oxidation during storage (e.g., refrigeration at 4°C extends shelf life) .

Experimental validation : Monitor Boc stability via TLC (Rf shift) or IR (C=O stretch at ~1680 cm⁻¹) .

Advanced: What are the challenges in scaling up enantioselective syntheses of this compound?

Answer:

- Catalyst optimization : Chiral ligands (e.g., BINAP) must achieve >90% ee, requiring high-pressure hydrogenation (e.g., 50 psi H2) .

- Purification : Simulated moving bed (SMB) chromatography separates enantiomers at pilot scales .

- Byproduct control : Monitor tert-butyl carbamate formation via inline FTIR to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.